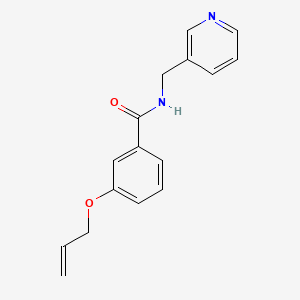![molecular formula C21H22N2O3 B4407594 3-[4-(2-propionylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4407594.png)
3-[4-(2-propionylphenoxy)butyl]-4(3H)-quinazolinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinones involves cyclization reactions of anthranilamide derivatives with different aldehydes or ketones. For example, one-pot synthesis methods have been developed using cyclization catalyzed by acids followed by oxidative dehydrogenation. This methodology allows for the efficient synthesis of quinazolinones with various substitutions, providing a versatile approach to explore the chemical space of this class for biological activities (Cheng et al., 2013).
Molecular Structure Analysis
Quinazolinone compounds exhibit a core structure consisting of a fused benzene and pyrimidine ring, with substitutions at various positions leading to different biological activities. The molecular structure of quinazolinones has been extensively studied, including crystallographic analysis, to understand their conformations and how these relate to their function. For instance, the crystal structure of a new quinazolinone compound was characterized by X-ray diffraction, highlighting the importance of molecular geometry in the biological activity of these compounds (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which enables the introduction of different substituents into the quinazolinone nucleus. This reactivity is utilized in the synthesis of diversified quinazolinone derivatives with potential biological activities. For example, lithiation of 3-amino-quinazolinones has been employed to obtain 2-substituted derivatives in very good yields, demonstrating the chemical versatility of the quinazolinone scaffold (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline form, are influenced by their molecular structure and substituents. These properties are crucial for the compound's bioavailability and pharmacokinetic profile. Polymorphism in quinazolinones can lead to different solid-state fluorescence and selective metal-ion-sensor properties, demonstrating the significance of physical characteristics in their applications (Anthony, 2012).
Direcciones Futuras
Quinazolinones have been an interesting area of research due to their diverse pharmacological activities . Future research could focus on modifying the substitutions around the quinazolinone system to enhance their biological activity . Additionally, the addition of different heterocyclic moieties at position 3 could increase activity .
Propiedades
IUPAC Name |
3-[4-(2-propanoylphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-19(24)17-10-4-6-12-20(17)26-14-8-7-13-23-15-22-18-11-5-3-9-16(18)21(23)25/h3-6,9-12,15H,2,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMDLBGINMNAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[4-(3-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4407520.png)
![N-[2-(4-iodo-3-methylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4407535.png)
![1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4407538.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide](/img/structure/B4407539.png)
![2,6-dimethyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4407542.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)


![3-[(4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B4407564.png)
![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407565.png)
![4-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4407573.png)
![1-[4-(4-benzylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407579.png)
![3-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B4407584.png)
